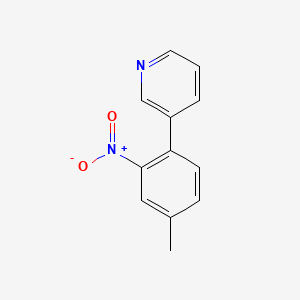

3-(4-Methyl-2-nitro-phenyl)-pyridine

Vue d'ensemble

Description

3-(4-Methyl-2-nitro-phenyl)-pyridine is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

3-(4-Methyl-2-nitro-phenyl)-pyridine is characterized by a pyridine ring substituted with a methyl group and a nitrophenyl group. The presence of the nitro group at the meta position relative to the nitrogen atom in the pyridine ring influences its reactivity and biological interactions. The molecular structure can be represented as follows:

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications:

-

Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs showed significant inhibition of cell proliferation in breast and renal cancer cell lines, suggesting their potential as anticancer agents .

Cell Line IC50 (µM) MCF-7 (Breast) 15.0 UO-31 (Renal) 12.5 - Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating strong antibacterial activity .

The biological activities attributed to this compound include:

- Antihypertensive Effects : Research has shown that certain pyridine derivatives can lead to vasodilation and lower blood pressure, making them candidates for antihypertensive medications .

- Antifungal Activity : Some derivatives have also exhibited antifungal properties against various fungal strains, expanding their potential use in treating infections caused by fungi .

Case Study 1: Anticancer Efficacy

A series of experiments conducted on a panel of human cancer cell lines revealed that specific derivatives of this compound significantly inhibited tumor growth by modulating cell cycle-related gene expression. These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of several nitropyridine derivatives against common pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting their utility in developing new antibiotics .

Propriétés

Formule moléculaire |

C12H10N2O2 |

|---|---|

Poids moléculaire |

214.22 g/mol |

Nom IUPAC |

3-(4-methyl-2-nitrophenyl)pyridine |

InChI |

InChI=1S/C12H10N2O2/c1-9-4-5-11(12(7-9)14(15)16)10-3-2-6-13-8-10/h2-8H,1H3 |

Clé InChI |

GKROCXATZYAHJO-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)C2=CN=CC=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.